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Compound of Interest

Compound Name: Ezh2-IN-17

Cat. No.: B12369862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of four second-

generation Enhancer of Zeste Homolog 2 (EZH2) inhibitors: tazemetostat, valemetostat,

GSK2816126, and lirametostat (CPI-1205). The information is compiled from publicly available

clinical trial data and research publications to support researchers and drug development

professionals in understanding the clinical behavior of these emerging cancer therapeutics.

Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for the four second-

generation EZH2 inhibitors. These parameters are crucial for understanding the absorption,

distribution, metabolism, and excretion (ADME) of these drugs in humans, which in turn

influences their dosing schedules and potential for drug-drug interactions.
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Parameter Tazemetostat Valemetostat GSK2816126
Lirametostat
(CPI-1205)

Route of

Administration
Oral Oral Intravenous Oral

Tmax (Median) 1-2 hours[1] 3.9 hours[2] Not Applicable Not Available

Half-life (t½) 3-5 hours[1] ~20 hours[3] ~27 hours[2] ~3 hours

Bioavailability 33%[4] Not Available
Not Orally

Bioavailable[5]

Not Available in

Humans

Cmax (at RP2D)
829 ng/mL (800

mg BID)[4]

2140 ng/mL (200

mg QD)[2]

22,000 ng/mL

(3000 mg)
Not Available

AUC (at RP2D)

3340 ng.h/mL

(Day 15 at 800

mg BID)[4]

17,500 ng·h/mL

(200 mg)[2]

Increased dose-

proportionally[2]
Not Available

Metabolism
Primarily by

CYP3A4[4]

Primarily by

CYP3A

enzymes[3]

Not specified Not specified

Excretion Feces[4]

Primarily

fecal/biliary

route[3]

Not specified Not specified

Clinical Trial

Identifier
NCT01897571[6]

DS3201-A-J101

(NCT02732275)

[7]

NCT0208277[2] NCT02395601

RP2D: Recommended Phase 2 Dose; BID: Twice daily; QD: Once daily.

EZH2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving EZH2. EZH2 is a

catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in

epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional

repression of target genes. Second-generation EZH2 inhibitors act by competitively inhibiting

the methyltransferase activity of EZH2.
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EZH2 signaling pathway and mechanism of inhibition.

Experimental Protocols
Detailed methodologies for the pharmacokinetic analyses are crucial for the interpretation and

replication of the presented data. Below are the available details for the key experiments cited.

Tazemetostat
Bioanalytical Method: The concentration of tazemetostat in human plasma was quantified

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Sample Preparation: Protein precipitation was performed on 20 μL of human plasma.[5]

Chromatography: A Kinetex C18 column was used with a gradient of 0.1% formic acid in

water and acetonitrile. The total run time was 3 minutes.[5]

Detection: A SCIEX 6500+ tandem-mass spectrometer with electrospray positive-mode

ionization was used for detection.[5]

Validation: The method was validated according to the US FDA guidance on bioanalytical

method validation. The assay was linear within the range of 10–5,000 ng/mL, with high

accuracy and precision.[5]
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Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma

concentration-time profiles of patients in the first-in-human Phase 1 study (NCT01897571).

[6]

Valemetostat
Bioanalytical Method: Plasma concentrations of valemetostat were determined using a

validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method.[3] The

lower limit of quantification (LLOQ) for the total concentration was 1 ng/mL.

Sample Preparation: An aliquot of human plasma was extracted using a protein

precipitation procedure.[7]

Detection: An AB SCIEX triple quadrupole mass spectrometer (API 4000™ or API 5000™)

was used for detection.[7]

Pharmacokinetic Analysis: Pharmacokinetic data were obtained from a Phase 1 trial

(DS3201-A-J101; NCT02732275).[7] A three-compartment pharmacokinetic model with

sequential linked zero-/first-order absorption, a saturable binding component in the central

compartment, and linear elimination of the unbound drug from the central compartment was

used to describe the pharmacokinetics of both total and unbound valemetostat.

GSK2816126
Bioanalytical Method: Blood samples were analyzed by the Bioanalytical Science and

Toxicokinetics department at GlaxoSmithKline.[2] While a specific detailed public protocol is

not available, it is standard practice in the pharmaceutical industry to use validated LC-

MS/MS methods for such analyses.

Pharmacokinetic Analysis: Pharmacokinetic exposure was analyzed using

noncompartmental methods with Phoenix WinNonLin v6.3 software.[2] The data was

generated from a Phase I, open-label, dose-escalation study (NCT0208277).[2]

Lirametostat (CPI-1205)
Bioanalytical Method: Specific details of the bioanalytical method used for the quantification

of lirametostat in human plasma from clinical trials are not publicly available. Preclinical
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studies in rats and dogs mention good oral bioavailability, suggesting that appropriate

bioanalytical methods were developed for those studies.

Pharmacokinetic Analysis: The limited human pharmacokinetic data available comes from a

Phase 1 study in patients with B-cell lymphomas (NCT02395601). Further details on the

pharmacokinetic analysis methodology are not available in the public domain.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not

a substitute for professional medical advice. The data presented is based on available public

information and may be subject to change as more research is conducted. For the most current

and comprehensive information, please refer to the primary publications and clinical trial

records.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12369862#comparing-the-pharmacokinetic-profiles-
of-second-generation-ezh2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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